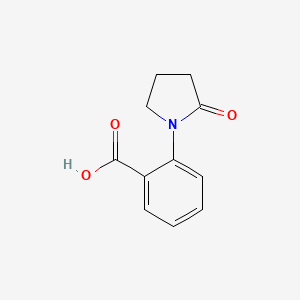
2-(2-oxopyrrolidin-1-yl)benzoic Acid
概要
説明
2-(2-Oxopyrrolidin-1-yl)benzoic acid is a compound that belongs to the class of organic compounds known as pyrrolidinones, which are characterized by a 5-membered lactam structure. The compound features a benzoic acid moiety linked to a 2-oxopyrrolidine structure, indicating the presence of a carboxylic acid group attached to a gamma-lactam ring. This structure is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a method for synthesizing a derivative, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, involves the hydrogenation of a precursor obtained from the fusion of anthranilic acid with citraconic anhydride, providing a cleaner material in higher yield compared to previous methods . This suggests that similar strategies could be employed for the synthesis of 2-(2-oxopyrrolidin-1-yl)benzoic acid, with modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structures of nootropic agents with related pyrrolidine structures have been determined, revealing that the five-membered ring adopts an envelope conformation . This information can be useful in predicting the molecular conformation of 2-(2-oxopyrrolidin-1-yl)benzoic acid and understanding its chemical behavior.
Chemical Reactions Analysis
The reactivity of the benzoic acid moiety in coordination chemistry has been explored, with the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids . These studies demonstrate the ability of the carboxylic acid group to act as a ligand, suggesting that 2-(2-oxopyrrolidin-1-yl)benzoic acid could potentially form metal complexes with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been characterized. Organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been synthesized and their geometries deduced from spectral studies . These complexes were also tested for biological activity, indicating that the physical and chemical properties of such compounds can have significant implications for their biological applications.
科学的研究の応用
Biochemistry and Biotechnology
- Application : The compound has been used in the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .
- Method : A highly enantioselective lipase from Tsukamurella tyrosinosolvents E105 was purified and used to catalyze the resolution process. The maximum activity of the lipase was obtained at pH 7.5, 35 °C, and in the presence of 0.5 mM Co2+ .
- Results : The highest product yield of 46.3% and ee of 98.5% for immobilized lipase were achieved with the presence of 20 mM substrate .
Organic Chemistry
- Application : The compound has been used in the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Method : The thermal cyclization process was used to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
- Results : The specific results or outcomes of this application were not detailed in the source .
Proteomics Research
- Application : The compound is used in proteomics research .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
Preparation of Pyrazolopyridines
- Application : The compound is a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
Antiviral Activity
- Application : The compound has been tested for its antiviral activity against A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and A/FM/1/47-H275Y (H1N1-H275Y) in vitro and against H1N1 and H1N1-H275Y in vivo .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
Proteomics Research
- Application : The compound is used in proteomics research .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
Preparation of Pyrazolopyridines
- Application : The compound is a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
Antiviral Activity
- Application : The compound has been tested for its antiviral activity against A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and A/FM/1/47-H275Y (H1N1-H275Y) in vitro and against H1N1 and H1N1-H275Y in vivo .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLRBQWYIZGVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427854 | |
| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyrrolidin-1-yl)benzoic Acid | |
CAS RN |
41790-73-2 | |
| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


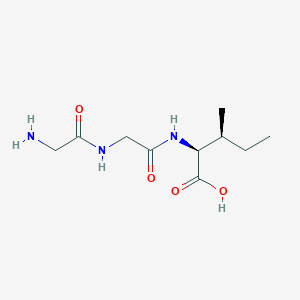
![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)
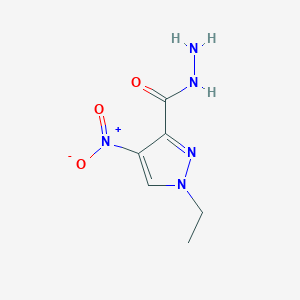
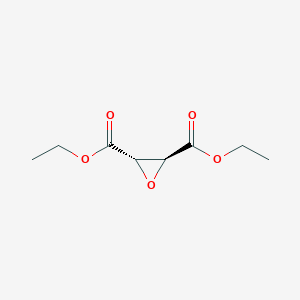
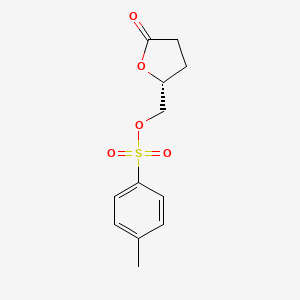
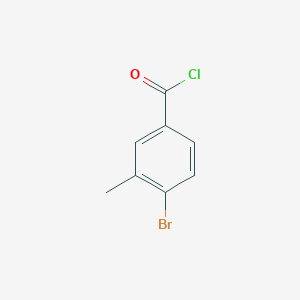
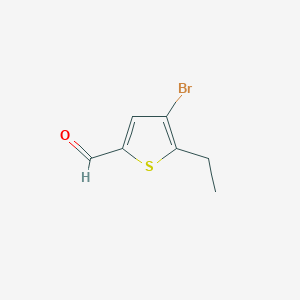
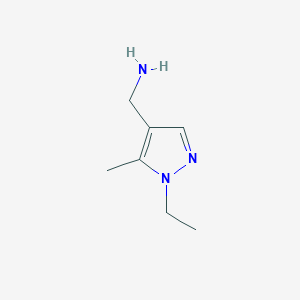
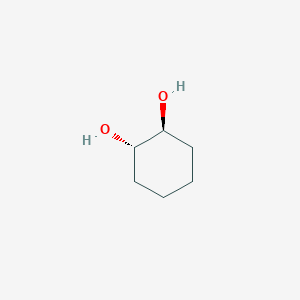
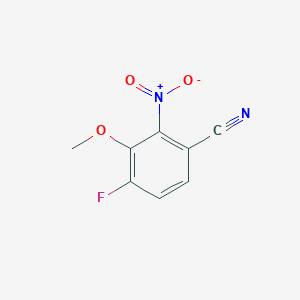

![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)
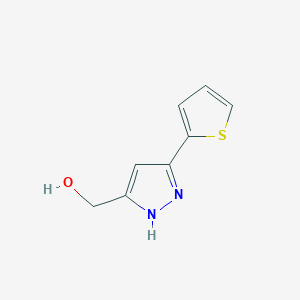
![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)